Propipocaine
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Overview
Description
Preparation Methods
Propipocaine can be synthesized through various methods. One common synthetic route involves the reaction of 4-propoxybenzoyl chloride with piperidine in the presence of a base to form 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Propipocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions.
Scientific Research Applications
Propipocaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Utilized in clinical settings for local anesthesia during minor surgical procedures.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Propipocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets of this compound include voltage-gated sodium channels, which are crucial for the conduction of nerve impulses .
Comparison with Similar Compounds
Propipocaine is similar to other local anesthetics such as procaine, lidocaine, and bupivacaine. it is unique in its higher potency and longer duration of action compared to procaine . Similar compounds include:
Procaine: A widely used local anesthetic with a shorter duration of action.
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action and high potency.
This compound’s unique properties make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
3670-68-6 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |
InChI Key |
STHAHFPLLHRRRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
3670-68-6 | |
Related CAS |
1155-49-3 (mono-hydrochloride) |
Synonyms |
eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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